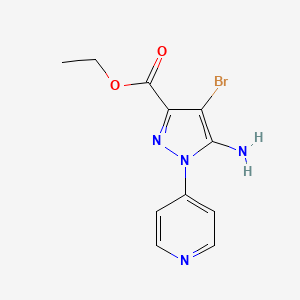
2-Methyl-3-(thiophen-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(thiophen-3-yl)aniline is an organic compound with the molecular formula C11H11NS It consists of a benzene ring substituted with a methyl group and a thiophene ring at the 2 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenamine and thiophene-3-carboxaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylbenzenamine and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(thiophen-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-3-(thiophen-3-yl)aniline has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anti-inflammatory and anticancer activities.
Materials Science: It is utilized in the creation of advanced materials, including sensors and catalysts, owing to its unique structural and electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(thiophen-3-yl)aniline depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a material.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(thiophen-2-yl)aniline: Similar structure but with the thiophene ring attached at the 2-position.
3-Methyl-2-(thiophen-3-yl)aniline: The positions of the methyl and thiophene groups are swapped.
2-Methyl-4-(thiophen-3-yl)aniline: The thiophene ring is attached at the 4-position instead of the 3-position.
Uniqueness
2-Methyl-3-(thiophen-3-yl)aniline is unique due to the specific positioning of the methyl and thiophene groups, which can influence its electronic properties and reactivity. This distinct arrangement makes it particularly valuable in applications requiring precise electronic characteristics and reactivity profiles.
Propriétés
Formule moléculaire |
C11H11NS |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
2-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-10(3-2-4-11(8)12)9-5-6-13-7-9/h2-7H,12H2,1H3 |
Clé InChI |
JDAIJQNJCAQWHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12071921.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)









